Anapp3

Description

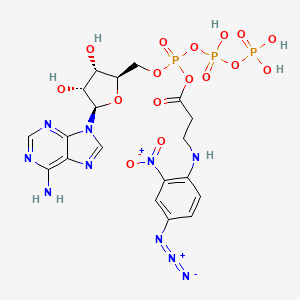

ANAPP3 (arylazidoaminopropionyl-ATP) is a photoactivatable P2X-purinoceptor antagonist widely used in electrophysiological and pharmacological studies to investigate ATP-mediated neurotransmission . It covalently binds to P2X receptors upon ultraviolet (UV) irradiation, irreversibly blocking ATP-induced responses such as excitatory junction potentials (eJPs) in sympathetic nerves . For example, in guinea-pig vas deferens and saphenous artery, this compound (10⁻⁴ M) reduces eJP amplitudes by ~50%, confirming ATP’s role as the primary neurotransmitter at these junctions .

Properties

CAS No. |

58775-41-0 |

|---|---|

Molecular Formula |

C19H23N10O16P3 |

Molecular Weight |

740.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl] 3-(4-azido-2-nitroanilino)propanoate |

InChI |

InChI=1S/C19H23N10O16P3/c20-17-14-18(24-7-23-17)28(8-25-14)19-16(32)15(31)12(42-19)6-41-48(40,45-47(38,39)44-46(35,36)37)43-13(30)3-4-22-10-2-1-9(26-27-21)5-11(10)29(33)34/h1-2,5,7-8,12,15-16,19,22,31-32H,3-4,6H2,(H,38,39)(H2,20,23,24)(H2,35,36,37)/t12-,15-,16-,19-,48?/m1/s1 |

InChI Key |

WIDPMFLUERJOSK-USLZMYRNSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)OP(=O)(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)OP(=O)(O)OP(=O)(O)O |

Isomeric SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)OP(=O)(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)OP(=O)(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)OP(=O)(O)OP(=O)(O)O |

Other CAS No. |

58775-41-0 |

Synonyms |

3'-O-(3-(N-(4-azido-2-nitrophenyl)amino)propionyl)adenosine-5'-triphosphate ANAPP(3) arylazido aminopropionyl adenosine triphosphate arylazido-beta-alanyl-ATP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of ANAPP3 with Similar P2X/P2Y Antagonists

This compound vs. Suramin

- Mechanism: Suramin is a non-selective, reversible P2X/P2Y antagonist, while this compound selectively targets P2X receptors irreversibly .

- Potency & Kinetics : Suramin requires high concentrations (≥100 µM) and prolonged equilibration (>30 minutes) for partial inhibition of eJPs, whereas this compound achieves 50% inhibition within 6 minutes post-irradiation .

- Drawbacks: Suramin’s slow reversibility and non-specific effects (e.g., inhibition of ecto-ATPases) contrast with this compound’s irreversible action and transient depolarization .

This compound vs. PPADS

- Specificity : PPADS (pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid) antagonizes P2X receptors but also inhibits nicotinic acetylcholine receptors, reducing its selectivity compared to this compound .

- Functional Interference : PPADS depolarizes smooth muscle by ~12 mV, altering the electrochemical gradient for eJPs, whereas this compound’s depolarization is transient and stimulus-dependent .

- Applications : PPADS is preferred for acute, reversible studies, while this compound’s irreversible binding suits long-term receptor blockade .

This compound vs. α,β-Methylene ATP (α,β-meATP)

- Action : α,β-meATP desensitizes P2X receptors but acts as a potent agonist, inducing prolonged contractions and depolarization, unlike this compound’s pure antagonism .

- Experimental Utility : α,β-meATP’s agonist activity limits its use in eJP studies, whereas this compound’s selective inhibition clarifies ATP’s role in neurotransmission .

This compound vs. Reactive Blue 2

- Receptor Subtype Specificity: Reactive Blue 2 selectively blocks P2Y purinoceptors, while this compound targets P2X receptors .

- Mechanistic Contrast : In rabbit mesenteric artery, Reactive Blue 2 inhibits ATP-induced relaxations (P2Y-mediated) but enhances contractions (P2X-mediated), whereas this compound suppresses both P2X-dependent eJPs and contractions .

This compound vs. Periodate-Oxidized ATP (P-ATP)

- Phase-Specific Inhibition : In guinea-pig vas deferens, this compound blocks the first phase of ATP-induced biphasic contractions (P2X-mediated), while P-ATP inhibits the second phase (ecto-phosphohydrolase-dependent) .

- Synergy : Combined use of this compound and P-ATP abolishes both contraction phases, demonstrating distinct ATP signaling pathways .

Key Research Findings and Limitations of this compound

- Advantages :

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.